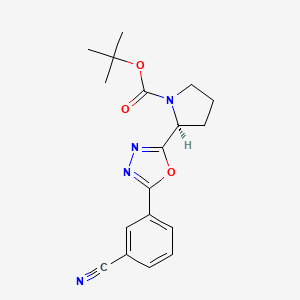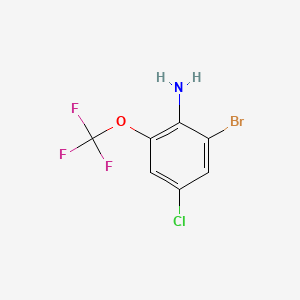
2-Bromo-4-chloro-6-(trifluoromethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-6-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H4BrClF3NO . It appears as white to off-white crystals or a low melting solid . It can be prepared from 4-chloroaniline via electrophilic bromination .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline is1S/C7H4BrClF3NO/c8-4-1-3(9)2-5(6(4)13)14-7(10,11)12/h1-2H,13H2 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
2-Bromo-4-chloro-6-(trifluoromethoxy)aniline has a molecular weight of 290.47 . It is a solid at room temperature and should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Synthesis and Chemical Properties
Improved Synthesis Process : An improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, a close relative of 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline, has been developed. This compound, important in agrochemical intermediates, achieves a high yield and purity over 99.5% under optimal conditions using bromine and hydrogen peroxide as brominating agents (Ding Zhi-yuan, 2011).
Vibrational Analysis for NLO Materials : Compounds similar to 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline, such as 4-chloro-3-(trifluoromethyl)aniline, have been studied for their vibrational properties. These properties are significant for potential applications in non-linear optical (NLO) materials. The study includes theoretical analysis of molecular structure using density functional theory (B. Revathi et al., 2017).
Transition Metal-Free Synthesis : A transition metal-free method has been reported for synthesizing meta-bromo and meta-trifluoromethylanilines. This approach, which is relevant for the synthesis of compounds like 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline, demonstrates a more accessible and potentially less toxic synthesis pathway (M. Staudt et al., 2022).
Material Science and Engineering Applications
Epoxy Systems with Improved Water Resistance : Research has been conducted on N,N-Bis (2, 3-epoxypropyl) aniline derivatives containing bromo, chloro, trifluoromethyl, or polyfluoroalkoxy substituents. These derivatives demonstrate significant improvements in water resistance, a property potentially beneficial for materials similar to 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline in polymer engineering (P. Johncock & G. Tudgey, 1983).
Study on Synthesis of Insecticide Novaluron : The compound 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, structurally related to 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline, has been synthesized and used in the production of the insecticide Novaluron. This demonstrates the potential application of such compounds in the development of agricultural chemicals (Wen Zi-qiang, 2008).
Quantitative Structure and Activity Relationship : Schiff base materials like 4-chloro-4′bromobenzylidene aniline, related to 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline, have been analyzed for their structural and non-linear optical properties. This analysis includes vibrational assignments, HOMO-LUMO energy gap, and chemical reactivity, highlighting the potential of such compounds in material science and optical applications (Nimmy L. John et al., 2018).
Safety And Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
properties
IUPAC Name |
2-bromo-4-chloro-6-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-4-1-3(9)2-5(6(4)13)14-7(10,11)12/h1-2H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCAACPCJVGVOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)N)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670412 |
Source


|
| Record name | 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-6-(trifluoromethoxy)aniline | |
CAS RN |
1244949-24-3 |
Source


|
| Record name | 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B577840.png)
![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B577843.png)
![2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B577844.png)
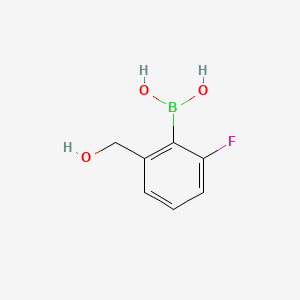
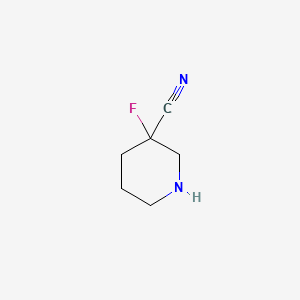
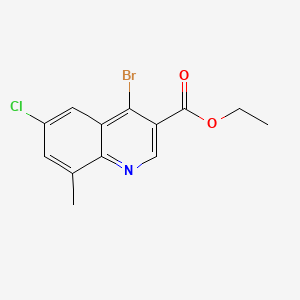

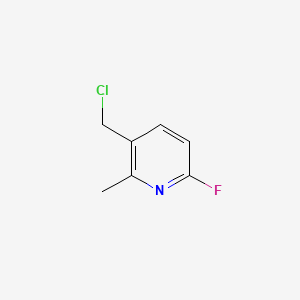
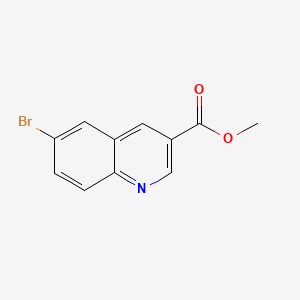
![9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine](/img/structure/B577851.png)
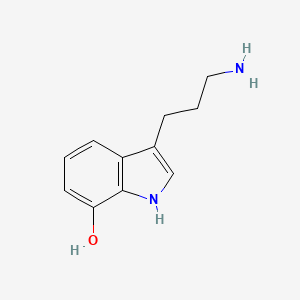
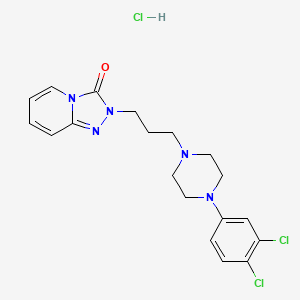
![4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester](/img/structure/B577856.png)
